1-(2-(cyclohexylamino)-2-oxoethyl)-N-(3,4-dimethylphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
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Description
1-(2-(cyclohexylamino)-2-oxoethyl)-N-(3,4-dimethylphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C26H30N4O3 and its molecular weight is 446.551. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Agents
Research on fluoronaphthyridines, including similar compounds to the one mentioned, has shown promising antibacterial activities. These compounds have been synthesized and tested for both in vitro and in vivo antibacterial activities, with specific derivatives showing significant promise as therapeutic agents due to enhanced antibacterial properties (Bouzard et al., 1992). The structure-activity relationship studies of these compounds contribute to the development of new antibacterial drugs, highlighting their potential in addressing antibiotic resistance.
Cytotoxic Activity
Carboxamide derivatives of benzo[b][1,6]naphthyridines have been investigated for their cytotoxic activities against various cancer cell lines. These studies have identified compounds with potent cytotoxic properties, some with IC(50) values less than 10 nM, indicating their potential as anticancer agents (Deady et al., 2003). The research demonstrates the therapeutic potential of naphthyridine derivatives in cancer treatment, underscoring the importance of chemical synthesis in drug discovery.
properties
IUPAC Name |
1-[2-(cyclohexylamino)-2-oxoethyl]-N-(3,4-dimethylphenyl)-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O3/c1-16-9-11-20(13-17(16)2)29-26(33)22-14-30(15-23(31)28-19-7-5-4-6-8-19)25-21(24(22)32)12-10-18(3)27-25/h9-14,19H,4-8,15H2,1-3H3,(H,28,31)(H,29,33) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIBVTNMENNEGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NC4CCCCC4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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